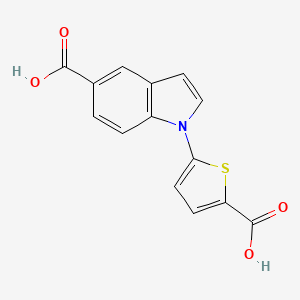
1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid is a complex organic compound that features both thiophene and indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the indole ring followed by the introduction of the thiophene moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions vary widely but often involve the use of halogenating agents or nucleophiles under controlled temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which 1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid exerts its effects is complex and involves multiple molecular targets and pathways. The indole and thiophene moieties can interact with various enzymes and receptors, potentially modulating their activity. This compound may also influence cellular signaling pathways, leading to changes in gene expression and protein function.
Comparación Con Compuestos Similares
1H-Indole-5-carboxylic acid: Shares the indole moiety but lacks the thiophene group.
Thiophene-2-carboxylic acid: Contains the thiophene moiety but not the indole group.
5-Bromo-2-thiophenecarboxylic acid: Similar structure with a bromine substituent.
Uniqueness: 1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid is unique due to the combination of both indole and thiophene moieties in a single molecule
Propiedades
Número CAS |
93104-74-6 |
|---|---|
Fórmula molecular |
C14H9NO4S |
Peso molecular |
287.29 g/mol |
Nombre IUPAC |
1-(5-carboxythiophen-2-yl)indole-5-carboxylic acid |
InChI |
InChI=1S/C14H9NO4S/c16-13(17)9-1-2-10-8(7-9)5-6-15(10)12-4-3-11(20-12)14(18)19/h1-7H,(H,16,17)(H,18,19) |
Clave InChI |
GQBHQNYVIXMDQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN2C3=CC=C(S3)C(=O)O)C=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




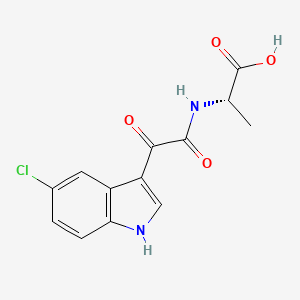
![8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B11839231.png)


![4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11839251.png)
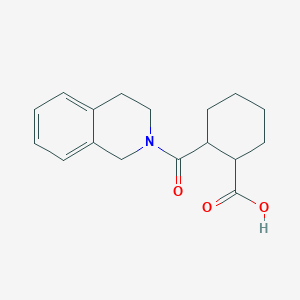
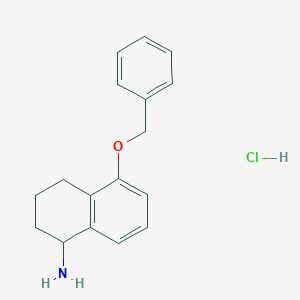

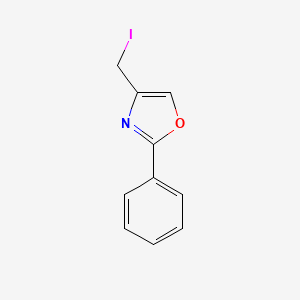

![3-(4-Chlorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11839292.png)

